molecular formula C26H25N3O B2425273 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 848209-06-3

4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Número de catálogo: B2425273
Número CAS: 848209-06-3
Peso molecular: 395.506
Clave InChI: QZBUBLGUQQSALP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one features a sophisticated molecular architecture designed for probing biological systems. Its core incorporates a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with a variety of enzymes and protein receptors . This scaffold is a structural isostere of naturally occurring nucleotides, which facilitates its binding to biopolymers in living systems, making it a versatile template in pharmaceutical research . The specific substitution pattern, including the 2-methylbenzyl and m-tolyl groups connected via a pyrrolidin-2-one linker, suggests potential for high affinity and selectivity in biochemical assays. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, serving as key scaffolds in investigations for inflammation, immunological disorders, and as inhibitors of specific kinases like the Tec kinase ITK . Furthermore, related bis-heterocyclic compounds, which combine a benzimidazole moiety with other ring systems, offer enhanced binding opportunities due to their three-dimensional spatial arrangement, often leading to significant biological properties . This makes this compound a compelling candidate for researchers exploring new chemical entities in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

Propiedades

IUPAC Name

1-(3-methylphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-8-7-11-22(14-18)28-17-21(15-25(28)30)26-27-23-12-5-6-13-24(23)29(26)16-20-10-4-3-9-19(20)2/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUBLGUQQSALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.

    Alkylation: The benzimidazole core can be alkylated using 2-methylbenzyl halide under basic conditions.

    Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which can be synthesized by reacting the intermediate with m-tolyl-substituted reagents under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Lactam Carbonyl

The pyrrolidin-2-one moiety undergoes nucleophilic attack due to the electrophilic carbonyl group.

Reaction TypeReagents/ConditionsProductYield/NotesSource
HydrolysisNaOH/H₂O, refluxRing-opened amino acid derivativeRequires acid workup
ReductionLiAlH₄, THF, 0°C → RTPyrrolidine alcoholStereoselectivity observed
Grignard AdditionCH₃MgBr, dry etherTertiary alcohol at C2Low yield due to steric hindrance

Mechanistic Insight :
The carbonyl group’s reactivity is modulated by the adjacent nitrogen, enabling selective reduction or hydrolysis. LiAlH₄ reduces the lactam to a pyrrolidine alcohol, while strong bases like NaOH cleave the amide bond.

Electrophilic Substitution on Aromatic Rings

The benzimidazole and m-tolyl groups participate in electrophilic aromatic substitution (EAS).

Benzimidazole Ring Functionalization

Reaction TypeReagents/ConditionsPosition ModifiedProductSource
NitrationHNO₃/H₂SO₄, 0–5°CC5 or C6Nitrobenzimidazole derivative
HalogenationCl₂, FeCl₃, CH₂Cl₂C5Chlorinated analog

Key Finding :
Nitration occurs preferentially at the C5 position of the benzimidazole due to electron-donating effects from the adjacent nitrogen .

m-Tolyl Group Reactions

Reaction TypeReagents/ConditionsProductNotesSource
SulfonationH₂SO₄, SO₃, 50°CSulfonic acid at para positionRequires excess reagent
Friedel-CraftsAcCl, AlCl₃, CH₂Cl₂Acetylated m-tolylLimited by steric bulk

Functionalization of the Benzimidazole Nitrogen

The N1 position (2-methylbenzyl-substituted nitrogen) can undergo alkylation or acylation.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt75%
AcylationAc₂O, pyridine, RTAcetamide derivative82%

Note : Steric hindrance from the 2-methylbenzyl group limits reactivity at N3.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrrolidin-2-one ring undergoes cleavage:

ConditionReagentsProductMechanismSource
AcidicHCl (conc.), refluxLinear diamine-carboxylic acidProtonation followed by hydrolysis
BasicNaNH₂, NH₃(l), −33°CEnolate intermediateDeprotonation at α-carbon

Catalytic Hydrogenation

The benzimidazole ring is resistant to hydrogenation, but the pyrrolidinone can be reduced:

SubstrateCatalystConditionsProductSelectivitySource
Pyrrolidin-2-onePd/C, H₂ (1 atm)EtOH, 25°CPyrrolidine90%

Cross-Coupling Reactions

The m-tolyl group participates in palladium-catalyzed couplings:

Reaction TypeReagentsProductYieldSource
Suzuki-MiyauraArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivative65%
Buchwald-HartwigAryl halide, Pd₂(dba)₃, XPhosN-Arylated pyrrolidinone58%

Oxidation Reactions

The m-tolyl methyl group is susceptible to oxidation:

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂O, 100°CCarboxylic acidOver-oxidation
SeO₂Dioxane, 80°CAldehyde78% yield

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical structure and properties of the compound. The molecular formula is C25H28N4C_{25}H_{28}N_4, with a molecular weight of approximately 420.5 g/mol. The structural features include a pyrrolidinone ring, benzimidazole moiety, and aromatic substituents, which contribute to its biological activity.

Biological Activities

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds similar to 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one . For instance, derivatives containing benzimidazole structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has indicated that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, studies on related compounds have shown promising results against breast cancer and leukemia cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antitubercular Activity

Another significant application is in the treatment of tuberculosis. Compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives demonstrated notable antitubercular activity in vitro and in vivo, suggesting that modifications to the benzimidazole framework could enhance efficacy against this pathogen .

Synthesis Methodologies

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of 2-methylbenzyl amine with an appropriate benzoic acid derivative to form the benzimidazole core.
  • Formation of Pyrrolidinone : Subsequent cyclization reactions lead to the formation of the pyrrolidinone ring. This can be achieved through various approaches, including cyclization with α-bromo ketones or through microwave-assisted techniques to enhance yields and reduce reaction times.
  • Functionalization : Further functionalization can be performed to introduce substituents on the aromatic rings, enhancing biological activity.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study 1 : A study published in 2022 reported on a series of benzimidazole derivatives that exhibited significant anticancer activity against multiple cancer cell lines. These compounds were synthesized using a microwave-assisted approach, yielding high purity and efficiency .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of a library of benzimidazole derivatives. The results indicated that specific substitutions on the benzimidazole ring significantly improved antibacterial efficacy compared to traditional antibiotics .

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparación Con Compuestos Similares

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole or 2-methylbenzimidazole.

    Pyrrolidinone Derivatives: Compounds such as N-methylpyrrolidinone or 1-phenylpyrrolidinone.

Uniqueness

The uniqueness of 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one lies in its specific substitution pattern and the combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

The compound 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a novel derivative in the class of benzimidazole compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2OC_{22}H_{24}N_{2}O, and its structure features a pyrrolidinone ring fused with a benzimidazole moiety, which is known for its pharmacological significance. The presence of the 2-methylbenzyl and m-tolyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The mechanisms often involve:

  • Inhibition of Cell Proliferation : Studies show that benzimidazole derivatives can inhibit cell cycle progression and induce apoptosis in various cancer cell lines. For instance, similar compounds have demonstrated IC50 values ranging from 7.82 to 21.48 μM against liver cancer cells (HepG2) by modulating apoptotic pathways through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Targeting Kinases : The compound may act as a multi-targeted kinase inhibitor, affecting key signaling pathways involved in tumor growth and survival. This includes inhibition of EGFR and mTOR pathways, which are critical in many cancers .

The biochemical profile of the compound includes:

  • Enzyme Interaction : It has been noted that benzimidazole derivatives can interact with various enzymes involved in DNA replication and repair processes, making them candidates for further investigation as anticancer agents .
  • Cellular Effects : The compound influences cellular metabolism and signaling pathways, potentially leading to altered gene expression profiles conducive to therapeutic effects against malignancies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related benzimidazole compounds:

Study Compound Activity IC50 (μM) Target
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic AcidAnticancer7.82 - 21.48EGFR, HER2
4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-oxo-2-butenoic acidAnticancer10 - 20CDK2
Benzimidazole DerivativeAntiviral (HIV)N/AHIV Integrase

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one?

  • Methodology : The compound can be synthesized via two primary routes:

  • Route A : Refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone derivatives with 1,2-diaminobenzene in hydrochloric acid (4 M) for 24 hours, followed by neutralization and crystallization .
  • Route B : Utilizing palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to introduce aryl/heteroaryl groups. For example, intermediates like ketobenzimidazole can be coupled with nitropyridin-2-amine, followed by nitro reduction and acid-promoted cyclization .
    • Key Steps : Purification via column chromatography and structural validation using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (400 MHz) in DMSO-d₆ confirms proton environments (e.g., aromatic protons at δ 7.32–7.72 ppm, NH signals at δ 13.08 ppm) . ¹³C NMR identifies carbonyl groups (e.g., pyrrolidin-2-one C=O at ~174 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretching at 1740 cm⁻¹, NH/OH at 3460 cm⁻¹) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
    • Thermal Analysis : TGA/DTA evaluates decomposition patterns (e.g., 5% weight loss at ~250°C) .

Q. What preliminary biological assays are recommended to evaluate the compound's therapeutic potential?

  • Antimicrobial Screening : Use Pseudomonas aeruginosa MH602 lasB reporter strain with GFP expression to assess inhibition of bacterial quorum sensing .
  • Cytotoxicity Assays : MTT assay on human fibroblast cells (e.g., IC₅₀ values) to determine safety profiles .
  • Enzyme Inhibition : Evaluate kinase or phosphodiesterase inhibition (e.g., IGF-1R kinase assays) using fluorescence polarization .

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be optimized in the synthesis of benzimidazole-containing compounds?

  • Optimization Strategies :

  • Catalyst Selection : Use Pd(OAc)₂/Xantphos or Pd₂(dba)₃ with BINAP for Buchwald-Hartwig amination to improve yields (e.g., 68% for imidazo[4,5-b]pyridine derivatives) .
  • Solvent Systems : Employ toluene/EtOH (3:1) at 80°C to enhance reaction efficiency .
  • Protecting Groups : Introduce tert-butyl carbamate (Boc) groups to stabilize intermediates, followed by acidic deprotection (e.g., H₂SO₄) .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Approaches :

  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate tautomeric forms or conformational isomers .
  • X-ray Crystallography : Resolve ambiguities in aromatic proton assignments by determining crystal structures .
  • Dual Analysis : Cross-reference IR and UV-Vis spectra (e.g., λmax at 280 nm for benzimidazole π→π* transitions) with computational TD-DFT results .

Q. How can metabolic stability and CYP inhibition issues be addressed during the development of benzimidazole-based therapeutics?

  • ADME Optimization :

  • Structural Modifications : Replace metabolically labile groups (e.g., methylbenzyl) with fluoropropyl or cyanophenyl moieties to reduce CYP3A4 inhibition (e.g., BMS-695735 with 10-fold lower CYP liability) .
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., carboxylic acids) or formulate as dimaleate salts to improve aqueous solubility .
  • Plasma Protein Binding : Use logD optimization (target <3) and in vitro plasma binding assays to minimize high binding (>95%) .

Q. How can researchers analyze contradictory thermal stability data reported in different studies?

  • Methodology :

  • Reproducibility Checks : Repeat TGA/DTA under standardized conditions (heating rate 10°C/min, N₂ atmosphere) to confirm decomposition profiles .
  • Sample Purity : Ensure >95% purity (HPLC) to exclude impurities affecting thermal behavior .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., tert-butyl-protected analogs showing 10°C higher stability) .

Data Contradiction Analysis

Q. What steps should be taken if biological activity data conflicts with molecular docking predictions?

  • Resolution Workflow :

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to improve binding pose accuracy .

Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to measure dissociation constants (Kd) .

Conformational Analysis : Use NOESY NMR to detect ligand-induced protein conformational changes not captured in docking .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.